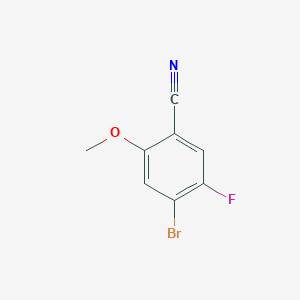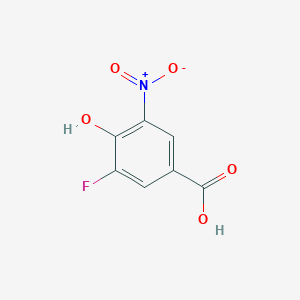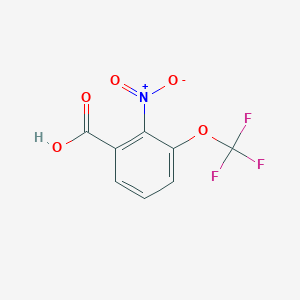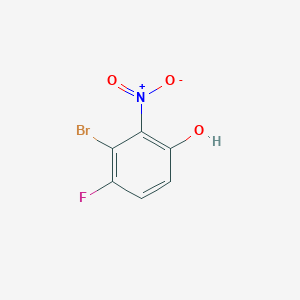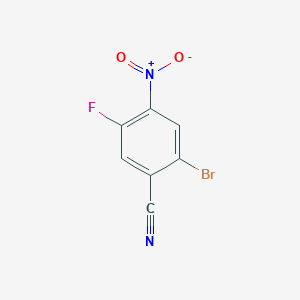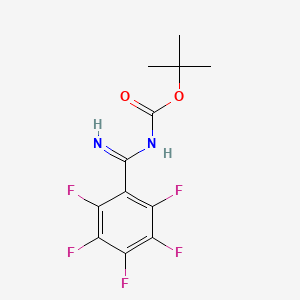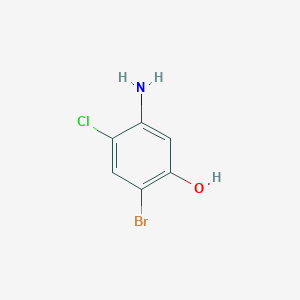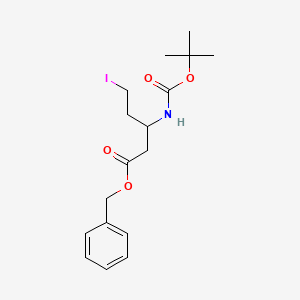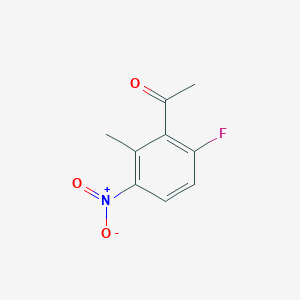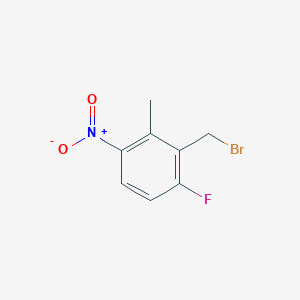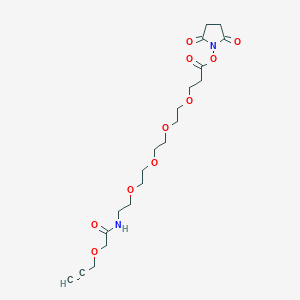![molecular formula C14H18N2O2 B8064943 (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8064943.png)
(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6S)-7-Cbz-3,7-diazabicyclo[420]octane is a bicyclic compound that features a diazabicyclo structure with a carbobenzyloxy (Cbz) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane typically involves the formation of the diazabicyclo structure followed by the introduction of the Cbz protecting group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The Cbz group is then introduced using standard carbobenzyloxy protection techniques, which often involve the use of reagents such as benzyl chloroformate in the presence of a base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Cbz protecting group or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicyclo structure allows it to fit into active sites or binding pockets, where it can exert its effects by inhibiting or activating the target. The Cbz group can also play a role in modulating the compound’s activity and stability.
類似化合物との比較
Similar Compounds
(1S,6S)-3,7-diazabicyclo[4.2.0]octane: Lacks the Cbz protecting group, which can affect its reactivity and stability.
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane: The enantiomer of the compound, which may have different biological activities.
7-Cbz-3-azabicyclo[4.2.0]octane: A similar structure with only one nitrogen atom in the bicyclic ring.
Uniqueness
(1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane is unique due to its specific stereochemistry and the presence of the Cbz protecting group. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
benzyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-8-15-7-6-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSIZLVUEGJKBB-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1N(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1N(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B8064860.png)
